Anticancer Potency in Breast Cancer: ω-HUA vs. Vehicle Control
In an in vivo MDA-MB-231 xenograft model, treatment with ω-hydroxyundec-9-enoic acid (ω-HUA) led to greater tumor regression and a significantly reduced tumor weight compared to the vehicle-administered control group [1].
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Greater tumor regression and significantly reduced tumor weight |
| Comparator Or Baseline | Vehicle control (no active compound) |
| Quantified Difference | Qualitative and significant difference in tumor regression |
| Conditions | MDA-MB-231 human breast cancer cell line xenograft model in mice |
Why This Matters
This is the only available in vivo efficacy data for this compound, demonstrating a concrete, positive biological effect that supports its procurement for oncology research, in contrast to analogs lacking such data.
- [1] Ahn, J., et al. (2018). ω-hydroxyundec-9-enoic acid induces apoptosis by ROS mediated JNK and p38 phosphorylation in breast cancer cell lines. Journal of Cellular Biochemistry, 119(1), 998-1007. View Source
